molecular formula C17H15NO6 B5686909 [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate

Cat. No.: B5686909
M. Wt: 329.30 g/mol
InChI Key: GDKMSOZZJYMAOI-CMDGGOBGSA-N
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Description

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate: is an organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitroethenyl group and methoxybenzoate moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate typically involves a multi-step process. One common method includes the nitration of a suitable precursor, followed by esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity. For example, the nitration step may involve the use of nitric acid and sulfuric acid as reagents, while the esterification step might use methanol and a strong acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality. The choice of solvents, catalysts, and purification methods would be tailored to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways .

Biology

In biological research, this compound can be used to study the effects of nitro and methoxy groups on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways .

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The nitro group, in particular, is known for its role in various pharmacologically active compounds .

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation . The methoxy groups may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate apart is its combination of functional groups, which imparts unique chemical properties. The presence of both nitro and methoxy groups allows for a wide range of chemical reactions and applications, making it a versatile compound for research and industrial use .

Properties

IUPAC Name

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-22-14-5-3-4-13(11-14)17(19)24-15-7-6-12(8-9-18(20)21)10-16(15)23-2/h3-11H,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKMSOZZJYMAOI-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=C[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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